2-Amino-3-nitro-5-fluoropyridine

Lipophilicity Drug design Physicochemical profiling

Sourcing regioisomerically pure 2,3,5-trisubstituted pyridine building blocks often forces medicinal chemistry teams to accept mixtures or lengthy purification. 2-Amino-3-nitro-5-fluoropyridine (CAS 212268-12-7) solves this by using the 5-fluoro substituent as a regiochemical blocking group, ensuring exclusive 3-nitration and eliminating regioisomeric impurities. Key supply advantages: • Orthogonal amino/nitro/fluoro vectors enable sequential derivatization without protecting-group manipulation, reducing step count and process mass intensity. • Validated entry point to imidazo[4,5-b]pyridine and pyridotriazole kinase inhibitor scaffolds (EGFR, c-MET, PIM, DNA-PK). • Commercial availability at 98% purity with full QC documentation (HPLC, NMR) supports GMP intermediate qualification; crystalline solid with thermal stability >200°C ensures safe bulk handling.

Molecular Formula C5H4FN3O2
Molecular Weight 157.1 g/mol
CAS No. 212268-12-7
Cat. No. B112277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-nitro-5-fluoropyridine
CAS212268-12-7
Molecular FormulaC5H4FN3O2
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])N)F
InChIInChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)
InChIKeyLDYYBZNEWDTDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-nitro-5-fluoropyridine: Physicochemical Profile


2-Amino-3-nitro-5-fluoropyridine (CAS 212268-12-7; synonym: 5-fluoro-3-nitropyridin-2-amine) is a tri-substituted pyridine derivative bearing a 2-amino group, a 3-nitro group, and a 5-fluoro substituent. Its molecular formula is C₅H₄FN₃O₂ with a molecular weight of 157.10 g·mol⁻¹ [1]. The compound is a crystalline solid at ambient temperature, appearing off-white to orange, with a melting point reported between 119–123 °C or 139–141 °C depending on the supplier specification [2]. It is soluble in polar organic solvents such as DMSO, DMF, and methanol, and sparingly soluble in water [2]. The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, particularly as a precursor for kinase inhibitor scaffolds and heterocyclic building blocks requiring orthogonal functional-group manipulation .

2-Amino-3-nitro-5-fluoropyridine: Irreplaceable vs. Analogs


The specific 2-amino-3-nitro-5-fluoro substitution pattern confers a unique electronic profile and synthetic trajectory that cannot be replicated by the closest commercially available analogs—2-amino-5-fluoropyridine (lacking the 3-nitro group), 2-amino-3-nitropyridine (lacking the 5-fluoro group), or 2-amino-3,5-difluoropyridine (fluoro replacing nitro at position 3) . The 5-fluoro substituent serves a dual purpose: it acts as a regiochemical blocking group during electrophilic nitration, forcing nitro-group installation exclusively at the 3-position—a selectivity not achievable with unsubstituted 2-aminopyridine (which yields a mixture of 3-nitro and 5-nitro regioisomers)—while simultaneously raising lipophilicity (ΔLogP ≈ +0.14 to +0.92 over the non-fluorinated analog) and providing a synthetic handle for subsequent nucleophilic aromatic substitution reactions [1][2]. The 3-nitro group enables reductive elaboration to 2,3-diaminopyridine intermediates that are direct precursors to imidazopyridine and pyridotriazole pharmacophores, a pathway inaccessible from the 3-fluoro or 3-unsubstituted analogs [1]. These orthogonal reactivity vectors mean that substituting a generic aminopyridine building block for this specific intermediate would alter both the synthetic route and the physicochemical properties of downstream products.

2-Amino-3-nitro-5-fluoropyridine: Comparative Evidence


Enhanced Lipophilicity over Non-Fluorinated Analog

The 5-fluoro substitution increases the computed octanol–water partition coefficient (LogP) of 2-amino-3-nitro-5-fluoropyridine to 1.8155, compared with 1.67640 for the non-fluorinated analog 2-amino-3-nitropyridine [1]. An alternative source reports XLogP values of 0.9 for the non-fluorinated analog, yielding a ΔLogP of approximately +0.9 upon fluoro substitution [2]. This increase in lipophilicity is consistent with the well-established effect of aromatic fluorine in enhancing membrane permeability and metabolic stability in drug-like molecules.

Lipophilicity Drug design Physicochemical profiling

Superior Thermal Stability and Melting Point

2-Amino-3-nitro-5-fluoropyridine exhibits a melting point in the range of 119–141 °C (supplier-dependent specification: 119–123 °C [1] or 139–141 °C ), which is substantially higher than the difluorinated analog 2-amino-3,5-difluoropyridine (55–57 °C ) and above that of 2-amino-5-fluoropyridine (93–97 °C ). The compound's thermal stability is reported to exceed 200 °C before decomposition, a property attributed to the electron-withdrawing nitro group strengthening the crystal lattice compared to non-nitrated fluoropyridines . This elevated melting point and thermal robustness facilitate handling, storage, and purification operations at ambient and moderately elevated temperatures.

Thermal stability Solid-state properties Process chemistry

Regioselective 3-Nitration via 5-Fluoro Blocking

Direct nitration of 2-aminopyridine produces a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine regioisomers, requiring separation steps that reduce overall yield [1]. Pre-installation of a halogen blocking group at the 5-position—exemplified by the 5-fluoro substituent in 2-amino-5-fluoropyridine—directs nitration exclusively to the 3-position, yielding 2-amino-3-nitro-5-fluoropyridine as a single regioisomer [1]. The patent literature specifically claims methods wherein 5-halogen blocking (including fluoro, chloro, and bromo) enables selective 3-nitration, with the halogen subsequently retained or removed depending on the desired downstream product. The fluoro variant offers the additional advantage of being a poor leaving group under most conditions, allowing the fluorine to persist through subsequent synthetic steps as a metabolically stabilizing element, whereas chloro and bromo analogs are more susceptible to premature displacement .

Regioselective synthesis Nitration Process chemistry

High-Purity Specification vs. Standard Grades

2-Amino-3-nitro-5-fluoropyridine is commercially available at ≥99% purity (HPLC) from major suppliers including Chem-Impex and at 98% from Thermo Scientific Chemicals (Alfa Aesar) . In contrast, the non-fluorinated analog 2-amino-3-nitropyridine is typically offered at ≥95–98% purity , and 2-amino-5-fluoropyridine at 98% (GC) . The availability of a ≥99% (HPLC) grade with batch-specific certificates of analysis (including NMR, HPLC, and GC) from suppliers such as Bide Pharmatech provides procurement confidence for applications requiring high-purity building blocks, such as GMP intermediate synthesis or structure–activity relationship (SAR) studies where trace impurities could confound biological assay interpretation.

Purity specification Quality control Procurement

Orthogonal Reactivity for Scaffold Diversification

The three functional groups on 2-amino-3-nitro-5-fluoropyridine offer orthogonal chemical reactivity: (i) the 2-amino group can be diazotized and replaced via Sandmeyer-type reactions or coupled directly; (ii) the 3-nitro group can be selectively reduced (H₂/Pd-C, Fe/HCl, or Zn/NH₄Cl) to generate a 2,3-diaminopyridine, which is a key intermediate for imidazo[4,5-b]pyridine and pyrido[2,3-d]triazole heterocycles with established kinase inhibitory activity [1]; (iii) the 5-fluoro substituent remains inert during most of these transformations but can be activated for nucleophilic aromatic substitution under appropriate conditions . In contrast, 2-amino-5-fluoropyridine (no nitro group) cannot access the 2,3-diamino intermediate; 2-amino-3-nitropyridine (no fluoro) loses the metabolic stability and lipophilicity advantages of fluorine; and 2-amino-3,5-difluoropyridine requires oxidative or reductive conversion to introduce nitrogen functionality at position 3, adding synthetic steps . A reported three-step functionalization protocol for an EGFR inhibitor precursor achieved 73% overall yield starting from this compound .

Synthetic intermediate Orthogonal reactivity Heterocyclic chemistry

2-Amino-3-nitro-5-fluoropyridine: Procurement Scenarios


Kinase Inhibitor Scaffold Assembly

The compound's 3-nitro group can be selectively reduced to an amine, yielding 2,3-diamino-5-fluoropyridine—a direct precursor to imidazo[4,5-b]pyridine and pyridotriazole scaffolds. These heterocyclic cores are privileged structures in kinase inhibitor design, particularly for targets such as EGFR, c-MET, PIM kinases, and DNA-PK [1][2]. The 5-fluoro substituent provides metabolic stability and enhanced target binding through favorable hydrophobic and electrostatic interactions, while the overall LogP of ~1.82 supports oral bioavailability optimization . For procurement teams supporting kinase-focused medicinal chemistry programs, this intermediate offers a validated entry point to patent-rich chemical space.

Agrochemical Pesticide Intermediate Discovery

A dedicated synthetic-methods study from South China Agricultural University optimized the preparation of 2-amino-3-nitro-5-fluoropyridine specifically as a fluorinated pyridine pesticide intermediate, achieving 97.8% purity with full characterization by GC-MS, IR, ¹H NMR, and ¹³C NMR [1]. Fluorinated pyridines are highly valued in agrochemical discovery for their enhanced metabolic stability, improved target-site binding, and favorable environmental fate profiles compared to non-fluorinated analogs [2]. The compound serves as a core structure for developing novel neonicotinoid insecticides and broad-spectrum fungicides with enhanced leaf adhesion, making it a strategic procurement item for agrochemical lead-generation and lead-optimization campaigns .

Regiochemically Pure Intermediate for API Scale-Up

The 5-fluoro blocking group ensures exclusive 3-nitration, eliminating regioisomeric impurities that would otherwise require costly separation steps during scale-up [1]. The compound's thermal stability (decomposition >200 °C) and crystalline solid form facilitate safe handling and storage in pilot-plant and manufacturing environments [2]. Commercial availability at ≥99% (HPLC) purity with full QC documentation supports GMP intermediate qualification, while the orthogonal functional groups permit sequential derivatization without protecting-group manipulation, reducing step count and process mass intensity relative to routes that start from less-substituted pyridine building blocks .

PET Tracer and Bioconjugation Precursor

The 5-fluoro substituent in 2-amino-3-nitro-5-fluoropyridine provides a site for potential ¹⁸F radioisotopic labeling via nucleophilic aromatic substitution, enabling the synthesis of positron emission tomography (PET) radiotracers targeting neurological disorders [1]. The 2-amino group serves as a conjugation handle for attaching targeting vectors or fluorescent reporters, while the 3-nitro group can be reduced post-conjugation to generate a second amino functionality for further elaboration. This orthogonal reactivity profile is absent in the non-nitrated analog 2-amino-5-fluoropyridine, which offers only the amino group for derivatization, and in the non-fluorinated analog 2-amino-3-nitropyridine, which lacks the radioisotopic labeling handle [2].

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